molecular formula C12H8BrN3 B1375707 6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 86843-98-3

6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1375707
CAS RN: 86843-98-3
M. Wt: 274.12 g/mol
InChI Key: BCGHTABUSCLETP-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

A mixture of 5-bromopyridin-2-amine (2 g, 11.6 mmol), benzonitrile (26.2 g, 26.1 ml, 254 mmol), 1,10-phenanthroline monohydrate (115 mg, 578 μmol) and copper (I) bromide (82.9 mg, 578 μmol) was placed in a 100 ml 2 necked flask. The mixture was heated to 135° C. while air was bubbled gently through the mixture for 2 days. Another portion of copper (I) bromide (82.9 mg, 578 μmol) and 1,10-phenanthroline monohydrate (115 mg, 578 μmol) was added and bubbling and heating was continued for further 8 hours. The solvent was evaporated. Purification by flash chromatography on a 20 g silicagel column using heptane/ethyl acetate 10-50% as eluent and evaporation of the solvents afforded 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.19 g, 38%) as light yellow solid. Mp.: 146° C. MS: m/z=274/276 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
82.9 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
82.9 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
2
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#[N:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]Br>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([N:16]=[C:9]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)[N:8]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
26.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
115 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
82.9 mg
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
82.9 mg
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
2
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled gently through the mixture for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
bubbling
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on a 20 g silicagel column
CUSTOM
Type
CUSTOM
Details
evaporation of the solvents

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.